molecular formula C13H13N5O2S B2993610 2-{[2-Amino-2-(2-isonicotinoylhydrazono)ethyl]sulfanyl}-1-pyridiniumolate CAS No. 338418-79-4

2-{[2-Amino-2-(2-isonicotinoylhydrazono)ethyl]sulfanyl}-1-pyridiniumolate

Cat. No. B2993610
CAS RN: 338418-79-4
M. Wt: 303.34
InChI Key: QZRMMTZXBCOOQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-{[2-Amino-2-(2-isonicotinoylhydrazono)ethyl]sulfanyl}-1-pyridiniumolate” is a chemical compound used for pharmaceutical testing . It is available for purchase from various suppliers .


Chemical Reactions Analysis

The specific chemical reactions involving this compound are not provided in the search results. Understanding the chemical reactions of a compound requires detailed study of its reactivity and interactions with other compounds .

Scientific Research Applications

Synthesis and Characterization of Analog Compounds

Compounds structurally related to 2-{[2-Amino-2-(2-isonicotinoylhydrazono)ethyl]sulfanyl}-1-pyridiniumolate have been synthesized and characterized, demonstrating the versatility of sulfanyl and pyridinium groups in organic synthesis. For example, a study by Kantam et al. (2010) discussed the Mannich-type reaction for the synthesis of α-sulfanyl-β-amino acid derivatives using nanocrystalline magnesium oxide, highlighting the importance of such derivatives as building blocks for pharmaceuticals with potent biological activity (Kantam, Mahendar, Sreedhar, Choudary, Bhargava, & Privér, 2010).

Medicinal Chemistry Applications

The structural motifs of 2-{[2-Amino-2-(2-isonicotinoylhydrazono)ethyl]sulfanyl}-1-pyridiniumolate and its analogs have been explored in medicinal chemistry. Evdokimov et al. (2006) developed privileged medicinal scaffolds based on 2-amino-3,5-dicyano-6-sulfanylpyridines and 1,4-dihydropyridines through a single-step, three-component reaction, showcasing the therapeutic potential of such compounds in anti-inflammatory treatments (Evdokimov, Magedov, Kireev, & Kornienko, 2006).

Catalytic and Synthetic Applications

Research by Moosavi-Zare et al. (2013) introduced an ionic liquid, sulfonic acid functionalized pyridinium chloride, as an efficient catalyst for the synthesis of complex molecules, highlighting the utility of pyridinium-based structures in catalyzing chemical reactions in solvent-free conditions (Moosavi-Zare, Zolfigol, Zarei, Zare, & Khakyzadeh, 2013).

Corrosion Inhibition

Schiff bases related to the compound have been investigated for their corrosion inhibition properties in acid solutions, demonstrating the potential of such molecules in protecting metals against corrosion. Behpour et al. (2009) found that Schiff bases significantly decreased the corrosion rate of mild steel, indicating the application of these compounds in industrial settings (Behpour, Ghoreishi, Gandomi-Niasar, Soltani, & Salavati‐Niasari, 2009).

Mechanism of Action

The mechanism of action of a compound describes how it interacts at the molecular level. Unfortunately, the mechanism of action for this compound is not provided in the search results .

Safety and Hazards

Safety data sheets provide information about the hazards of a chemical and the necessary safety precautions. According to one safety data sheet, in case of skin contact with this compound, it’s recommended to remove any contaminated clothing and wash with plenty of soap .

properties

IUPAC Name

N-[(Z)-[1-amino-2-(1-oxidopyridin-1-ium-2-yl)sulfanylethylidene]amino]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O2S/c14-11(9-21-12-3-1-2-8-18(12)20)16-17-13(19)10-4-6-15-7-5-10/h1-8H,9H2,(H2,14,16)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZRMMTZXBCOOQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=[N+](C(=C1)SCC(=NNC(=O)C2=CC=NC=C2)N)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=[N+](C(=C1)SC/C(=N/NC(=O)C2=CC=NC=C2)/N)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.